6-Cyanopyridine-3-sulfonyl chloride

Overview

Description

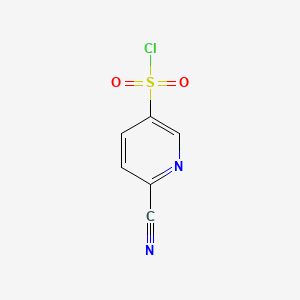

6-Cyanopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 6-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This process ensures the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .

Industrial Production Methods

For industrial production, the method described above can be scaled up. The reaction solution is subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride. This method is advantageous as it reduces the production of byproducts and increases the yield compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with an aryl or vinyl group.

Scientific Research Applications

6-Cyanopyridine-3-sulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The cyano group can also participate in various reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Pyridine-3-sulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions.

6-Cyanopyridine: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.

Pentachloropyridine: Contains multiple chlorine atoms, making it highly reactive but less specific in its applications.

Uniqueness

6-Cyanopyridine-3-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

6-Cyanopyridine-3-sulfonyl chloride (C₇H₄ClN₃O₂S) is a versatile compound utilized in organic synthesis, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring with a sulfonyl chloride group, allows it to participate in various chemical reactions and biological interactions. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

This compound has the following characteristics:

- Molecular Formula : C₇H₄ClN₃O₂S

- Molecular Weight : 219.64 g/mol

- Appearance : Typically a solid at room temperature.

- Functional Groups : Contains a sulfonyl chloride group, which enhances its reactivity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride moiety can form strong hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function. This interaction is crucial for designing enzyme inhibitors that may serve as therapeutic agents.

- Protein Binding : The compound may bind to specific proteins or receptors, modulating their activity and influencing various biological pathways. This characteristic is significant in drug design, where selective binding can lead to desired pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyridine derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Potential : Preliminary research indicates that certain sulfonamide derivatives may exhibit anticancer properties by inhibiting tumor growth through interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition where the compound competed with the substrate for binding to the enzyme active site.

-

Antimicrobial Activity Assessment :

- Research assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

-

Pharmacological Evaluations :

- In vitro studies have shown that derivatives of this compound can modulate receptor activity, impacting pathways relevant to inflammation and cancer progression. These findings highlight the compound's potential as a therapeutic agent in various diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Chloro-5-methylpyridine-3-sulfonyl chloride | Contains chloro and methyl groups | Antimicrobial and enzyme inhibition |

| N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide | Additional phenyl ring | Enzyme inhibition and anti-inflammatory |

| N-(5-chloro-2-cyanophenyl)-6-cyanopyridine-3-sulfonamide | Similar structure with different substitutions | Anticancer properties |

Properties

IUPAC Name |

6-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYFAYYJPORLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677632 | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-31-5 | |

| Record name | 6-Cyano-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.